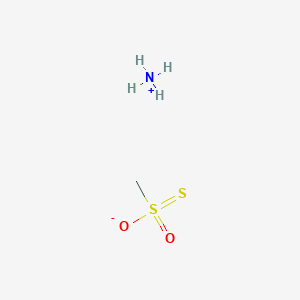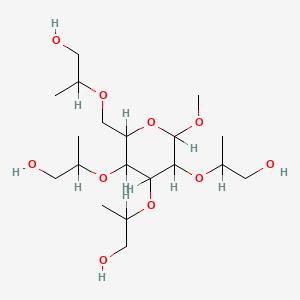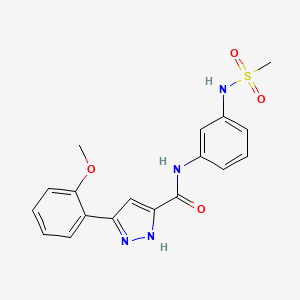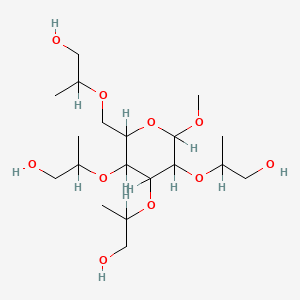
Ammonium methanesulfonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium methanesulfonothioate is a chemical compound that belongs to the class of sulfonothioates It is characterized by the presence of a sulfonothioate group attached to an ammonium ion
准备方法
Synthetic Routes and Reaction Conditions
Ammonium methanesulfonothioate can be synthesized through the reaction of methanesulfonyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of methanesulfonyl chloride and ammonium thiocyanate into the reactor, followed by crystallization and purification of the product.
化学反应分析
Types of Reactions
Ammonium methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid and ammonium sulfate.
Reduction: It can be reduced to form methanesulfonamide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different sulfonothioate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Methanesulfonic acid and ammonium sulfate.
Reduction: Methanesulfonamide.
Substitution: Various sulfonothioate derivatives depending on the nucleophile used.
科学研究应用
Ammonium methanesulfonothioate has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of ammonium methanesulfonothioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile depending on the reaction conditions. The sulfonothioate group can participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways involved in its biological activity are still under investigation.
相似化合物的比较
Ammonium methanesulfonothioate can be compared with other sulfonothioate compounds such as:
Methanesulfonothioic acid: Similar in structure but lacks the ammonium ion.
Ammonium methanesulfonate: Contains a sulfonate group instead of a sulfonothioate group.
Ammonium thiocyanate: Contains a thiocyanate group instead of a sulfonothioate group.
Uniqueness
This compound is unique due to the presence of both ammonium and sulfonothioate groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
82341-95-5 |
|---|---|
分子式 |
CH4O2S2.H3N CH7NO2S2 |
分子量 |
129.21 g/mol |
IUPAC 名称 |
azanium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |
InChI 键 |
CXPFGJRIQHWZSV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=S)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1-(3-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110614.png)
![N-(3-cyanophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110621.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110623.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14110634.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110650.png)

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B14110655.png)


![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110680.png)
![4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14110696.png)

